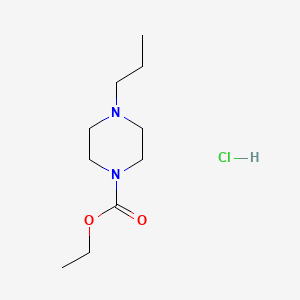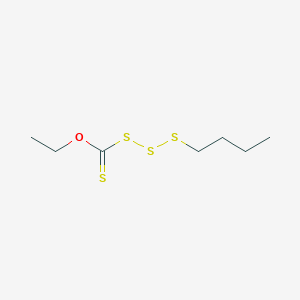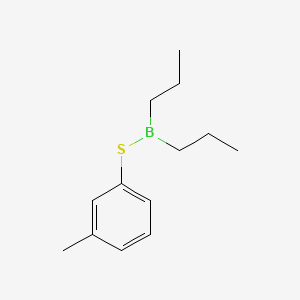
Thioborinic acid, dipropyl-, 3-methylphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thioborinic acid, dipropyl-, 3-methylphenyl ester is a chemical compound with the molecular formula C₁₃H₂₁BS and a molecular weight of 220.182 g/mol . This compound is an ester derivative of thioborinic acid and is characterized by the presence of a 3-methylphenyl group attached to the ester moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thioborinic acid, dipropyl-, 3-methylphenyl ester typically involves the reaction of thioborinic acid with 3-methylphenol in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Thioborinic acid, dipropyl-, 3-methylphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Thioborinic acid, dipropyl-, 3-methylphenyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of thioborinic acid, dipropyl-, 3-methylphenyl ester involves its interaction with molecular targets through its ester and boron moieties. The compound can participate in various chemical reactions, such as nucleophilic addition and substitution, which enable it to modify biological molecules and pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioborinic acid, dipropyl-, phenyl ester: Similar structure but lacks the 3-methyl group on the phenyl ring.
Thioborinic acid, dipropyl-, 4-methylphenyl ester: Similar structure with the methyl group at the 4-position instead of the 3-position.
Thioborinic acid, dipropyl-, 2-methylphenyl ester: Similar structure with the methyl group at the 2-position.
Uniqueness
Thioborinic acid, dipropyl-, 3-methylphenyl ester is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can result in different physical and chemical properties compared to its analogs.
Eigenschaften
CAS-Nummer |
64503-47-5 |
|---|---|
Molekularformel |
C13H21BS |
Molekulargewicht |
220.2 g/mol |
IUPAC-Name |
(3-methylphenyl)sulfanyl-dipropylborane |
InChI |
InChI=1S/C13H21BS/c1-4-9-14(10-5-2)15-13-8-6-7-12(3)11-13/h6-8,11H,4-5,9-10H2,1-3H3 |
InChI-Schlüssel |
SUYYHHGEWQBFOB-UHFFFAOYSA-N |
Kanonische SMILES |
B(CCC)(CCC)SC1=CC=CC(=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


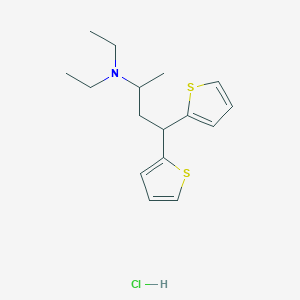
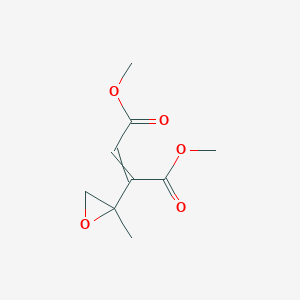


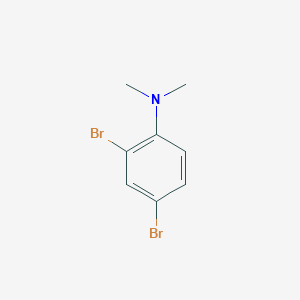
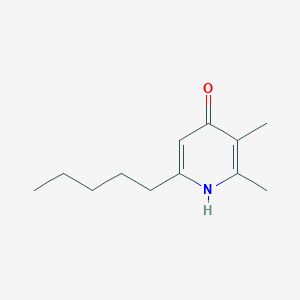
![5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione](/img/structure/B14506593.png)
![(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium](/img/structure/B14506594.png)
![(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14506600.png)
![Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14506604.png)
